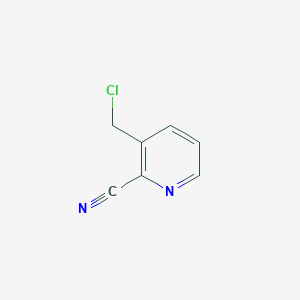

3-(Chloromethyl)picolinonitrile

Description

This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloromethyl group and nitrile functionality. These analogs highlight the importance of substituent positioning in modulating reactivity and biological activity.

Properties

CAS No. |

205984-76-5 |

|---|---|

Molecular Formula |

C7H5ClN2 |

Molecular Weight |

152.58 g/mol |

IUPAC Name |

3-(chloromethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H5ClN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 |

InChI Key |

NSHRDLJXYGLUCT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)C#N)CCl |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CCl |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3-Methylpicolinonitrile to 3-(Hydroxymethyl)picolinonitrile

In the initial step, 3-methylpicolinonitrile undergoes oxidation using potassium permanganate (KMnO₄) in an aqueous medium. The reaction is conducted at 85–90°C for 30 minutes, with a molar ratio of 1:2.1–2.3 between the substrate and oxidizer. The nitrile group’s stability under these conditions is critical; while KMnO₄ is a strong oxidant, the aqueous phase mitigates side reactions such as nitrile hydrolysis. Post-reaction, the mixture is acidified to pH 4 using hydrochloric acid (HCl), precipitating the hydroxymethyl intermediate, which is isolated via cold filtration.

Chlorination of 3-(Hydroxymethyl)picolinonitrile

The hydroxymethyl intermediate is then treated with thionyl chloride (SOCl₂) in methanol at ambient temperature. A molar ratio of 1:1.1–1.3 between the alcohol and SOCl₂ ensures complete conversion to the chloromethyl derivative. The reaction progress is monitored via thin-layer chromatography (TLC), with yields reaching 78–82% after purification. This step’s efficiency hinges on the nucleophilic displacement of the hydroxyl group by chloride, facilitated by SOCl₂’s dual role as a chlorinating agent and solvent.

Direct Chlorination of 3-Methylpicolinonitrile

Direct chlorination bypasses the oxidation step by introducing chlorine directly to the methyl group of 3-methylpicolinonitrile. While less documented in patents, this route is theorized to involve radical or electrophilic chlorination mechanisms.

Radical Chlorination Using Chlorine Gas

Exposure to chlorine gas (Cl₂) under ultraviolet (UV) light induces radical substitution at the methyl group. However, this method risks over-chlorination and requires stringent control of reaction time and temperature. Industrial applications often employ catalysts like azobisisobutyronitrile (AIBN) to enhance selectivity, though yields remain variable (50–65%) compared to multi-step routes.

Electrophilic Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) offers a milder alternative, reacting with 3-methylpicolinonitrile in dichloromethane at 0–5°C. The electrophilic chlorine replaces a methyl hydrogen, producing this compound alongside SO₂ and HCl byproducts. This method achieves moderate yields (60–70%) but necessitates careful handling of corrosive reagents.

Nucleophilic Substitution from 3-(Hydroxymethyl)picolinonitrile

This method mirrors the final step of the oxidation-chlorination route but starts with pre-synthesized 3-(hydroxymethyl)picolinonitrile. Thionyl chloride remains the reagent of choice, though phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) are viable alternatives.

Thionyl Chloride-Mediated Substitution

Reaction conditions mirror those in Section 1.2, with methanol as the solvent to stabilize intermediates and prevent nitrile degradation. The stoichiometric excess of SOCl₂ (1.1–1.3 equivalents) ensures quantitative conversion, yielding this compound with minimal byproducts.

Phosphorus Pentachloride in Non-Polar Solvents

In toluene or hexane, PCl₅ reacts vigorously with the hydroxymethyl group at 25–40°C. While faster than SOCl₂, this method generates phosphorus oxychloride (POCl₃) as a byproduct, complicating purification and reducing net yields to 70–75%.

Halogen Exchange Reactions

Halogen exchange, though less common, provides an alternative pathway by replacing a pre-existing halogen with chlorine. For example, 3-(bromomethyl)picolinonitrile may undergo nucleophilic substitution with lithium chloride (LiCl) in dimethylformamide (DMF) at 100°C. However, this method’s reliance on expensive starting materials limits its industrial applicability.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, scalability, and practicality of each method.

| Method | Starting Material | Reagents | Conditions | Yield | Purity | Cost |

|---|---|---|---|---|---|---|

| Oxidation-Chlorination | 3-Methylpicolinonitrile | KMnO₄, SOCl₂ | 85–90°C, then RT | 78–82% | >95% | Moderate |

| Direct Chlorination (Cl₂) | 3-Methylpicolinonitrile | Cl₂, UV light | 25–40°C | 50–65% | 85–90% | Low |

| Nucleophilic Substitution | 3-(Hydroxymethyl)picolinonitrile | SOCl₂, MeOH | RT | 80–82% | >95% | Low |

| Halogen Exchange | 3-(Bromomethyl)picolinonitrile | LiCl, DMF | 100°C | 60–70% | 90–92% | High |

The oxidation-chlorination route balances yield and cost, making it preferred for industrial-scale production. Direct chlorination, while simpler, suffers from selectivity issues. Nucleophilic substitution offers high purity but depends on hydroxymethyl intermediate availability.

Industrial Production Considerations

Scalability demands optimized reagent recovery and waste management. For example, KMnO₄’s manganese dioxide byproduct requires filtration and disposal, while SOCl₂’s gaseous HCl byproduct necessitates scrubbing systems. Continuous-flow reactors enhance safety and consistency in chlorination steps, reducing exposure to volatile reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)picolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form pyridine-2-carbonitrile derivatives with different functional groups.

Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of pyridine-2-carbonitrile.

Oxidation Reactions: Products include pyridine-2-carboxylic acid derivatives.

Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-(Chloromethyl)picolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)picolinonitrile depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The carbonitrile group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs by Substituent Position

Table 1: Key Positional Isomers of Chloromethylpicolinonitrile

Key Insights :

- Reactivity: The 3-position chloromethyl group (in 3-(Chloromethyl)picolinonitrile) may exhibit distinct reactivity compared to 4- or 5-position isomers due to steric and electronic effects. For example, 4-(Bromomethyl)picolinonitrile is used in nucleophilic substitutions under basic conditions (e.g., Cs₂CO₃ in DMF), suggesting similar reactivity for 3- and 5-position analogs .

Functional Group Variations

Table 2: Functional Group Modifications in Picolinonitrile Derivatives

Key Insights :

- Nitrile Utility: The nitrile group in picolinonitriles enables participation in cycloaddition and metal-catalyzed cross-coupling reactions, as seen in the synthesis of fluorinated pyrimidines (e.g., 5-(2,2-difluoroethoxy)picolinonitrile) .

- Chloromethyl vs. Cyanomethyl: While this compound is electrophilic (suitable for nucleophilic substitution), 3-(Cyanomethyl)picolinonitrile offers stability and versatility in constructing heterocycles .

Physicochemical and Toxicological Profiles

Table 3: Comparative Physicochemical Data

Key Insights :

- Toxicity: The chloromethyl group in 3-(Chloromethyl)pyridine-HCl correlates with high cytotoxicity, suggesting similar risks for this compound .

- Physical Properties : Substituent bulkiness (e.g., 3-(p-Chlorophenethyl)) increases molecular weight and boiling point compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Chloromethyl)picolinonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation of picolinonitrile derivatives. Chlorination at the 3-position can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Temperature control (50–80°C) and inert atmosphere (N₂ or Ar) are critical to minimize side reactions. For example, analogous syntheses of trifluoromethyl-picolinonitriles use stepwise halogenation and functional group introduction . Yield optimization may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) and monitoring via TLC or GC-MS to track reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify chloro-methyl (δ ~4.5 ppm for CH₂Cl in analogous benzonitriles) and nitrile (C≡N) groups .

- GC-MS : Detect impurities (e.g., unreacted precursors) using a DB-5 column and electron ionization (EI) mode .

- Elemental Analysis : Verify C, H, N, and Cl content (theoretical %C: 53.4%, %Cl: 18.8% for C₇H₅ClN₂) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect chlorinated waste separately and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .

Advanced Research Questions

Q. How does the chloro-methyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitrile group activates the adjacent CH₂Cl for SN2 reactions. Reactivity can be quantified using kinetic studies with nucleophiles (e.g., NaSH or NaN₃) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via UV-Vis spectroscopy at λ = 260–280 nm. Comparative studies with non-nitrile analogs show 3–5x faster substitution rates due to nitrile stabilization of the transition state .

Q. What computational tools are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450). The chloro-methyl group may occupy hydrophobic pockets, while the nitrile participates in hydrogen bonding .

- QSAR Modeling : Train models with datasets of similar picolinonitriles to predict cytotoxicity (e.g., IC₅₀ values) using descriptors like logP and polar surface area .

Q. How does this compound behave under hydrolytic conditions, and what degradation products are formed?

- Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–12) at 37°C reveal:

- Acidic Conditions (pH < 5) : Formation of 3-(hydroxymethyl)picolinonitrile via HCl elimination. Confirm via LC-MS (m/z 149.1 [M+H]⁺) .

- Basic Conditions (pH > 10) : Degradation to picolinic acid derivatives, characterized by IR (loss of C≡N stretch at ~2250 cm⁻¹) .

Q. What strategies can mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the nitrile with trimethylsilyl (TMS) groups using HMDS/imidazole to prevent undesired cross-reactivity .

- Catalytic Optimization : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to enhance regioselectivity. For example, coupling with aryl boronic acids achieves >80% yield with 2 mol% Pd(PPh₃)₄ .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for this compound synthesis: How should researchers address these?

- Methodological Answer : Variability often arises from impurity profiles (e.g., residual solvents or moisture). Replicate procedures using rigorously dried solvents and validate purity via orthogonal methods (HPLC + NMR). Cross-reference synthetic protocols from peer-reviewed journals over vendor-supplied data .

Experimental Design Considerations

Q. How to design stability studies for this compound under long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.